![molecular formula C10H14N2S B13316562 Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine is an organic compound that features both an alkyne and a thiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine typically involves the condensation of acetylene and acetone, followed by further functionalization to introduce the thiazole ring. The initial step can be promoted using a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-butyn-2-ol: An alkyne alcohol used as a precursor in various chemical reactions.
2-Methyl-3-butyn-2-amine: An alkyne amine with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, known for their bioactivity.
Uniqueness
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine is unique due to the combination of an alkyne and a thiazole ring in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2S |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
N,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)but-3-yn-2-amine |
InChI |
InChI=1S/C10H14N2S/c1-5-10(2,3)12(4)8-9-11-6-7-13-9/h1,6-7H,8H2,2-4H3 |
Clave InChI |
SXORAYNLVJABJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N(C)CC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



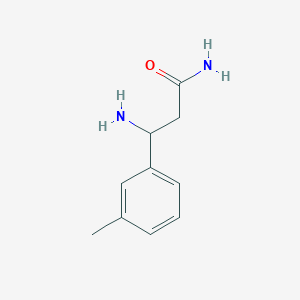
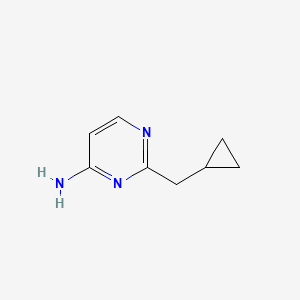

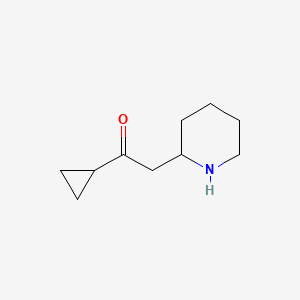
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
amine](/img/structure/B13316505.png)
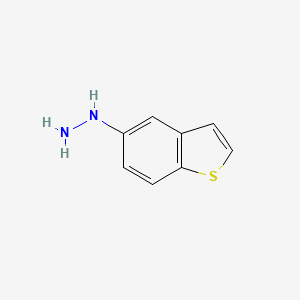
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
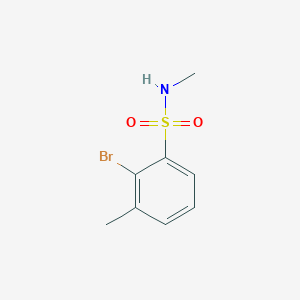
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
